

# Application Notes and Protocols for Influenza NP (311-325) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza NP (311-325)

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the influenza nucleoprotein (NP) peptide fragment 311-325 in murine models of influenza infection. This peptide is a well-characterized, immunodominant MHC class II-restricted epitope that serves as a valuable tool for studying CD4+ T cell responses and developing novel influenza vaccines.

The **Influenza NP (311-325)** peptide is a crucial component in cellular immunity to influenza A virus, eliciting potent interferon-gamma (IFN-y) production from CD4+ T cells without stimulating CD8+ T cells.[1][2] Its conserved nature across different influenza A virus strains makes it an attractive target for universal influenza vaccine strategies. These notes will detail its application in immunization and challenge studies, methods for assessing immune responses, and relevant signaling pathways.

## I. Experimental Applications and Protocols

The NP (311-325) peptide is primarily used in mouse models to:

- Evaluate the efficacy of vaccine candidates designed to elicit T-cell mediated immunity.
- Investigate the role of CD4+ T cells in influenza virus clearance and immunopathology.
- Screen for novel adjuvants that enhance T-cell responses.



#### A. Immunization Protocols

#### 1. Peptide-Based Immunization:

This protocol is designed to elicit an NP (311-325)-specific CD4+ T cell response.

- Materials:
  - Influenza NP (311-325) peptide (sequence: QVYSLIRPNENPAHK)
  - Adjuvant (e.g., GLA-SE, SLA-SE, Alhydrogel)[3]
  - Phosphate-buffered saline (PBS)
  - C57BL/6 mice (6-8 weeks old)

#### Procedure:

- Prepare the immunogen by emulsifying the NP (311-325) peptide with the chosen adjuvant according to the manufacturer's instructions. A typical concentration is 10-20 μg of peptide per mouse.
- Administer the immunogen to mice via subcutaneous (s.c.) or intranasal (i.n.) routes.[4]
   For s.c. immunization, inject a total volume of 100 μL at the base of the tail. For i.n.
   immunization, administer 20-50 μL to anesthetized mice.
- Boost the immunization 2-3 weeks after the primary immunization using the same protocol.
- Collect samples (spleen, lungs, bronchoalveolar lavage fluid) for immunological analysis
   8-10 days after the final immunization or proceed with a viral challenge.[5][6]

#### 2. Recombinant Protein-Based Immunization:

Using full-length recombinant NP (rNP) can elicit a broader T-cell response, including to the NP (311-325) epitope.

Materials:



- Recombinant Influenza Nucleoprotein (rNP)
- Adjuvant (e.g., SLA-SE)[3]
- PBS
- C57BL/6 or BALB/c mice (6-8 weeks old)
- Procedure:
  - Formulate the rNP with an adjuvant. For example, mix 10 μg of rNP with SLA-SE.[3]
  - Immunize mice as described in the peptide-based protocol.
  - A booster immunization is typically given three weeks after the primary dose.
  - Challenge with influenza virus can be performed three weeks after the final vaccination.

### **B. Influenza Virus Challenge Studies**

Challenge studies are performed to assess the protective efficacy of the induced NP (311-325)-specific T-cell response.

- Materials:
  - Influenza A virus strain (e.g., A/PR/8/34 (H1N1), A/HK-x31 (H3N2))[3][7]
  - Anesthetic (e.g., isoflurane, 2,2,2-tribromoethanol)
  - Immunized and control (e.g., PBS-injected) mice
- Procedure:
  - Three weeks after the final immunization, anesthetize the mice.[3]
  - Infect the mice intranasally with a lethal or sub-lethal dose of influenza virus. A typical lethal dose of A/PR8 virus is 1000 EID50.[3]
  - Monitor the mice daily for weight loss and survival for up to 14 days post-infection.



 At specific time points (e.g., day 5, 7, or 10 post-infection), euthanize a subset of mice to collect lungs for viral titer determination and immunological assays.[3][7][8]

## **II. Immunological Assays**

Several assays can be employed to quantify the NP (311-325)-specific T-cell response.

### A. Tetramer Staining

This method allows for the direct visualization and quantification of antigen-specific T cells.

- Protocol:
  - Prepare single-cell suspensions from spleen, lungs, or bronchoalveolar lavage (BAL) fluid.
     [7]
  - Incubate the cells with an I-A(b)-NP(311-325) MHC class II tetramer for 1 hour at room temperature.[7]
  - Stain the cells with fluorescently labeled antibodies against surface markers such as CD4,
     CD44, and CD62L.
  - Acquire the samples on a flow cytometer and analyze the data to determine the frequency and number of NP (311-325)-specific CD4+ T cells.[3][5][6]

### **B. Intracellular Cytokine Staining (ICCS)**

ICCS is used to determine the cytokine profile of NP (311-325)-specific T cells upon restimulation.

- Protocol:
  - Prepare single-cell suspensions.
  - Stimulate the cells with the NP (311-325) peptide (1-10 μg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[9][10][11]
  - Stain for surface markers (e.g., CD4).



- Fix and permeabilize the cells.
- Stain for intracellular cytokines such as IFN-y, TNF-α, and IL-2.[10][12]
- Analyze the cells by flow cytometry.

#### C. Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

- · Protocol:
  - Coat a 96-well ELISPOT plate with an anti-IFN-y capture antibody.[13][14]
  - Add single-cell suspensions from immunized mice to the wells.
  - Stimulate the cells with the NP (311-325) peptide (5  $\mu$  g/well).[13][14]
  - o Incubate for 18-24 hours at 37°C.[13][14]
  - Wash the plate and add a biotinylated anti-IFN-y detection antibody.[13][14]
  - Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
  - Count the spots, where each spot represents a single IFN-y-secreting cell.[13][14]

### **D. In Vivo Cytotoxicity Assay**

This assay measures the cytotoxic activity of T cells in vivo.

- Protocol:
  - Prepare target cells by pulsing splenocytes from naive congenic mice (e.g., CD45.1) with the NP (311-325) peptide (10 μg/mL).[3]
  - Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE).



- Prepare control cells by pulsing with an irrelevant peptide and labeling with a low concentration of the same dye.[3]
- Inject an equal mixture of target and control cells intravenously into immunized and control mice.
- After 18-24 hours, harvest spleens and analyze the cell populations by flow cytometry.
- Calculate the percentage of specific lysis based on the reduction of the target cell population relative to the control cell population.[3]

### **III. Data Presentation**

The following tables summarize quantitative data from representative studies using **Influenza NP (311-325)** in mouse models.



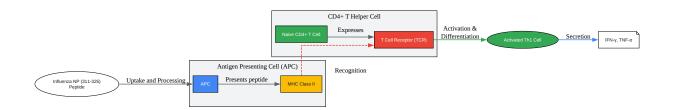
Table 1: NP- Specific CD4+ T Cell Responses Following Vaccination and Challenge					
Vaccine Group	Adjuvant	Tissue	Assay	Metric	Value
rNP	SLA-SE	Spleen	Tetramer	Frequency of NP-specific CD4+ T cells	Increased vs. unvaccinated[ 3]
rNP	SLA-SE	BAL	Tetramer	Frequency of NP-specific CD4+ T cells	Increased vs. unvaccinated[ 3]
rNP	SLA-SE	Spleen	Tetramer	Absolute number of NP-specific CD4+ T cells	Increased vs. unvaccinated[ 3]
rNP	SLA-SE	BAL	Tetramer	Absolute number of NP-specific CD4+ T cells	Increased vs. unvaccinated[ 3]
Mosaic NP	ADJ + GLA	Lungs	Tetramer	% of CD4+ T cells specific to NP311	~2%[5][6]
PR8 NP	ADJ + GLA	Lungs	Tetramer	% of CD4+ T cells specific to NP311	~2%[5][6]

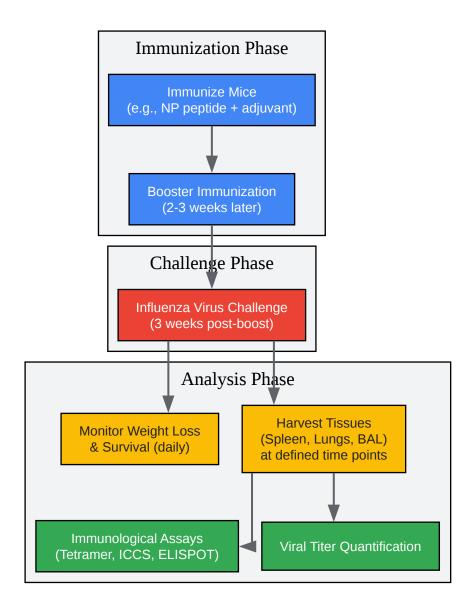


Table 2: Protective Efficacy of NP- Based Vaccination			
Vaccine Group	Challenge Virus	Metric	Outcome
rNP + SLA-SE (aged mice)	A/PR8 (lethal dose)	Survival	Enhanced survival compared to control[3]
rNP + SLA-SE (aged mice)	A/PR8 (lethal dose)	Viral Clearance	Significantly enhanced[3]
Mosaic NP	IAV-PR8 (lethal dose)	Lung Viral Titer	~4 logs lower than unvaccinated[5][6]
PR8 NP	IAV-PR8 (lethal dose)	Lung Viral Titer	~4 logs lower than unvaccinated[5][6]

# IV. VisualizationsSignaling Pathways and Experimental Workflows









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- To cite this document: BenchChem. [Application Notes and Protocols for Influenza NP (311-325) in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12373292#using-influenza-np-311-325-in-mouse-models-of-influenza]

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